Home > Products > Screening Compounds P30533 > Levobunolol hydrochloride
Levobunolol hydrochloride - 27912-14-7

Levobunolol hydrochloride

Catalog Number: EVT-273328
CAS Number: 27912-14-7
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levobunolol hydrochloride is the hydrochloride salt form of levobunolol, a non-selective beta-adrenergic blocking agent. [] It's classified as a synthetic aryloxypropanolamine derivative. [] In scientific research, levobunolol hydrochloride is primarily studied for its effects on aqueous humor production, making it relevant to glaucoma research. []

Future Directions
  • Novel Drug Delivery Systems: Further research can focus on developing and optimizing controlled-release delivery systems for Levobunolol hydrochloride, such as nanoparticles and microparticles, to improve its ocular bioavailability and therapeutic outcomes. []
  • Drug Combinations: Investigating the efficacy and safety of levobunolol hydrochloride in combination with other antiglaucoma medications, such as prostaglandin analogs and carbonic anhydrase inhibitors, can lead to improved treatment strategies. []
  • Molecular Mechanisms: Further exploration of the specific molecular pathways involved in the action of levobunolol hydrochloride on ocular tissues, including the role of different β-adrenergic receptor subtypes and downstream signaling pathways, can provide a more comprehensive understanding of its pharmacological effects. []
  • Long-term Effects: Investigating the long-term effects of Levobunolol hydrochloride on ocular health, including its potential impact on corneal endothelial cell density and function, as well as its influence on the trabecular meshwork, could provide valuable insights for optimizing its clinical use. []

Bisoprolol Fumarate

  • Relevance: A study explored the spectrophotometric determination of both Bisoprolol fumarate and Levobunolol hydrochloride in pharmaceutical forms [], highlighting their shared chemical class and analytical challenges.

Carteolol Hydrochloride

  • Relevance: Research on human corneal epithelial cells exposed to UVB radiation compared the protective effects of various beta-blockers, including Levobunolol hydrochloride and Carteolol hydrochloride []. Results revealed that both drugs provided protection, but Carteolol hydrochloride demonstrated a broader range of protective action against UVB-induced damage.

Timolol Maleate

  • Relevance: Numerous studies utilized Timolol maleate as a comparative agent to Levobunolol hydrochloride. These studies aimed to evaluate the efficacy, safety, and tolerability profiles of both drugs in treating glaucoma or ocular hypertension [, , , , , , , , ].

Betaxolol Hydrochloride

  • Relevance: Similar to Timolol maleate, Betaxolol hydrochloride served as a comparator to Levobunolol hydrochloride in several studies [, , , , ]. This comparison aided in assessing the efficacy and safety profiles of both drugs for ocular hypertension and open-angle glaucoma.

Nipradilol

  • Relevance: In studies evaluating the protective effects of various compounds against UVB-induced damage in human corneal epithelial cells, Nipradilol was included alongside Levobunolol hydrochloride []. This inclusion aimed to assess and compare their respective abilities to mitigate UVB-related cellular damage.

Dihydrolevobunolol

  • Relevance: Research investigated the electrochemical reduction and voltammetric determination of Levobunolol hydrochloride in various matrices, including human serum []. The study highlighted the presence of Dihydrolevobunolol as a significant metabolite that must be considered during analysis. Additionally, research examined the ocular metabolism of Levobunolol hydrochloride, focusing on the formation and distribution of Dihydrolevobunolol []. This study provided crucial insights into the metabolic pathway and ocular distribution of the active metabolite.

Pilocarpine Hydrochloride

  • Relevance: Studies investigated the combined effects of Levobunolol hydrochloride and Pilocarpine hydrochloride on elevated intraocular pressure [, ]. This research aimed to evaluate the efficacy and safety of using both drugs concurrently to achieve better IOP control.

Brimonidine Tartrate

  • Relevance: Research examined the efficacy of different topical antiglaucoma agents, including Brimonidine tartrate, in managing silicone oil glaucoma []. This study compared its effectiveness to other treatments like Levobunolol hydrochloride in addressing elevated IOP following silicone oil tamponade.

Latanoprost

  • Relevance: Similar to Brimonidine tartrate, Latanoprost was investigated for its efficacy in treating silicone oil glaucoma []. The research compared its effectiveness with other agents, including Levobunolol hydrochloride, in managing this specific type of glaucoma.

Atenolol

  • Relevance: A case report mentioned a patient receiving Atenolol for hypertension while undergoing a glaucoma treatment evaluation involving Levobunolol hydrochloride []. This information highlights the potential for co-administration of these medications in patients with concurrent conditions.

Metipranolol

  • Relevance: A double-blind study directly compared the local subjective tolerance of Levobunolol hydrochloride and Metipranolol in individuals with increased intraocular pressure []. The study assessed and compared patient comfort levels concerning burning and stinging sensations associated with each medication.
Overview

Levobunolol hydrochloride is a beta-adrenergic antagonist primarily used in the treatment of glaucoma and ocular hypertension. It acts by reducing intraocular pressure through its antagonistic effects on the beta-adrenergic receptors in the eye. The compound is a small molecule drug classified under beta blockers, specifically targeting both beta-1 and beta-2 adrenergic receptors, making it effective in managing conditions related to elevated eye pressure .

Source

Levobunolol hydrochloride was first approved for clinical use in the United States on December 19, 1985. It is marketed by Allergan, Inc., among other pharmaceutical companies. The compound's development and approval were driven by its efficacy in treating open-angle glaucoma, a common form of glaucoma characterized by gradual vision loss due to increased intraocular pressure .

Classification
  • Type: Small molecule drug
  • Class: Beta-adrenergic antagonist
  • Target: Beta-adrenergic receptors
  • Therapeutic Areas: Eye diseases, specifically glaucoma .
Synthesis Analysis

Levobunolol hydrochloride can be synthesized through various methods, primarily focusing on asymmetric synthesis techniques. One notable method involves the use of chiral epichlorohydrin as a starting material. This method allows for the selective formation of the desired enantiomer of levobunolol through asymmetric reactions.

Methods and Technical Details

  1. Chemo-Enzymatic Synthesis: This approach utilizes lipase enzymes for the kinetic resolution of racemic mixtures, achieving high enantiomeric excess (up to 98%) with reasonable yields (approximately 35%) .
  2. Direct Asymmetric Synthesis: A direct method involves using chiral intermediates and specific reaction conditions to yield levobunolol hydrochloride without forming unwanted byproducts. This process typically includes reduction reactions with various reducing agents like ammonium formate or sodium formate .
  3. Chemical Intermediates: The synthesis often employs intermediates such as 5-hydroxy-1-tetralone, which undergoes further transformations to yield the final product .
Molecular Structure Analysis

Levobunolol hydrochloride has a complex molecular structure that contributes to its pharmacological activity.

Structure and Data

  • Molecular Formula: C17H26ClNO3
  • Molecular Weight: Approximately 291.385 g/mol
  • InChIKey: DNTDOBSIBZKFCP-YDALLXLXSA-N
  • CAS Registry Number: 27912-14-7
  • IUPAC Name: 5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-one .

The structure features a naphthalene backbone with hydroxyl and amino functional groups that are critical for its interaction with beta-adrenergic receptors.

Chemical Reactions Analysis

Levobunolol hydrochloride participates in various chemical reactions that are essential for its synthesis and functionality.

Reactions and Technical Details

  1. Reduction Reactions: Key to its synthesis, these reactions convert ketones or aldehydes into alcohols, which are pivotal intermediates in forming the final compound.
  2. Kinetic Resolution: Enzymatic methods leverage the differences in reaction rates between enantiomers to selectively produce one over the other, enhancing purity and yield .
  3. Stability Studies: Chemical stability assessments are crucial for ensuring that levobunolol maintains its efficacy over time when formulated as an ophthalmic solution.
Mechanism of Action

Levobunolol hydrochloride functions primarily as a non-selective beta-adrenergic antagonist.

Process and Data

Upon administration, levobunolol binds to beta-adrenergic receptors located in the ciliary body of the eye. This binding inhibits the action of catecholamines (such as adrenaline), leading to decreased production of aqueous humor and consequently lowering intraocular pressure. The drug's half-life is approximately 20 hours, allowing for effective once or twice daily dosing .

Physical and Chemical Properties Analysis

Levobunolol hydrochloride exhibits distinct physical and chemical properties that influence its formulation and therapeutic use.

Physical Properties

  • State: Solid
  • Melting Point: 209–211 °C
  • Solubility: Water solubility is low at approximately 0.251 mg/mL .

Chemical Properties

  • LogP (Partition Coefficient): Approximately 2.40, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic pKa: 14.09
    • Strongest Basic pKa: 9.75
  • Polar Surface Area: 58.56 Ų, which affects its absorption characteristics.

These properties are critical for determining the drug's bioavailability and interaction with biological membranes.

Applications

Levobunolol hydrochloride is primarily used in clinical settings for managing eye diseases:

  • Treatment of Glaucoma: It effectively reduces elevated intraocular pressure in patients with open-angle glaucoma.

The compound's ability to lower intraocular pressure makes it an essential medication in ophthalmology, contributing significantly to patient care in managing chronic eye conditions .

Synthetic Methodologies for Levobunolol Hydrochloride

Chiral Resolution vs. Asymmetric Synthesis Pathways

Levobunolol hydrochloride’s bioactivity depends critically on the (S)-configuration at the chiral center. Two primary strategies exist for obtaining this stereochemistry: chiral resolution of racemates and asymmetric synthesis.

Chiral resolution traditionally involved diastereomeric salt formation using (−)-dibenzoyl tartaric acid to separate racemic bunolol. While technically feasible, this method suffers from low efficiency—typical yields cap at ≤35% after multiple recrystallizations—and high material costs due to sacrificial resolving agents. Thermodynamic limitations inherently restrict maximum yields to 50% per cycle, necessitating resource-intensive recycling of the undesired enantiomer [4] [8].

Modern asymmetric routes bypass these limitations by directly constructing the chiral center. A patented approach employs (R)-glycidyl tosylate (derived from biocatalytically resolved (R)-epichlorohydrin) in a regioselective epoxide opening with 5-hydroxy-1-tetralone. This method achieves enantiomeric excess (ee) >99% and overall yields of 68–72% by eliminating resolution steps. Alternatively, Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) facilitate stereospecific coupling between 5-hydroxy-1-tetralone and (R)-3-chloro-1,2-propanediol, yielding the key (S)-chlorohydrin intermediate without racemization [6] [9].

Table 1: Comparative Analysis of Chiral Resolution and Asymmetric Synthesis

ParameterChiral ResolutionAsymmetric Synthesis
Overall Yield30–35%68–72%
ee98–99%>99%
Key Reagents(−)-Di-p-toluoyl tartaric acid(R)-glycidol or (R)-epichlorohydrin
Major LimitationTheoretical yield ≤50%Requires chiral catalyst

Regioselectivity Challenges in Epichlorohydrin-Based Reactions

Epichlorohydrin serves as a linchpin for constructing levobunolol’s side chain, but its unsymmetrical epoxide ring presents significant regioselectivity challenges. Nucleophilic attack at the primary carbon (C1) generates the desired 3-chloro-2-hydroxypropoxy intermediate, while secondary carbon (C2) attack forms a pharmacologically inactive regioisomer.

Homogeneous acids (e.g., H₂SO₄) or Lewis acids (FeCl₃) yield <75% regioselectivity due to poor steric discrimination. Heterogenized catalysts resolve this: Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K10 montmorillonite leverages Brønsted acidity and cesium ion stabilization to achieve 98.2% regioselectivity for the primary adduct in acetic acid at 60°C. The catalyst’s interlayer confinement constrains epichlorohydrin orientation, favoring C1 attack. Hydrolysis side reactions—forming 1,3-dichloro-2-propanol—are suppressed by maintaining anhydrous conditions and limiting reaction times to ≤2 hours [1] [2].

Table 2: Regioselectivity Control in Epichlorohydrin Ring Opening

Catalyst SystemRegioselectivity (%)Reaction ConditionsByproducts
H₂SO₄70–7525°C, 4 h1,3-Dichloro-2-propanol
ZnCl₂/K108580°C, 3 hOligomers
Cs-DTP/K10 clay98.260°C, 1.5 h<0.5%

Catalytic Hydrogenation Strategies for Intermediate Synthesis

Reduction of the 5-hydroxy-1-tetralone precursor to 5-hydroxy-1,2,3,4-tetrahydronaphthalene is a critical step traditionally plagued by over-reduction or aromatic ring saturation. Catalytic hydrogenation offers chemoselectivity advantages over stoichiometric reductants (e.g., NaBH₄/CuCl₂).

Palladium on carbon (Pd/C) in methanol achieves near-quantitative conversion (98%) with 97% selectivity for the tetralol intermediate at 40–50°C and 3–5 bar H₂. Selectivity arises from Pd’s moderate activity, which reduces the ketone without attacking the electron-deficient phenol ring. In contrast, Raney nickel requires higher pressures (10 bar) and temperatures (80°C), risking dehydroxylation to fully aromatic naphthalene. Transfer hydrogenation systems—e.g., ammonium formate/Pd/C—allow ambient-pressure reduction but generate stoichiometric waste, complicating purification. Solvent polarity critically influences selectivity: protic solvents (ethanol) stabilize the ketone carbonyl, while aprotic media (ethyl acetate) promote aromatic ring adsorption and over-hydrogenation [1] [7].

Table 3: Hydrogenation Performance for Tetralone Reduction

CatalystConversion (%)Selectivity (%)Conditions
Pd/C (5%)989750°C, 4 bar H₂, MeOH
Raney Ni9985–8880°C, 10 bar H₂, EtOH
Pd/C + NH₄CO₂H959580°C, 1 atm, MeOH

Solvent and Base Optimization in Substitution Reactions

The nucleophilic displacement of the chlorohydrin intermediate with tert-butylamine exhibits profound solvent and base dependence. Polar aprotic solvents (e.g., DMF or toluene) accelerate kinetics by enhancing nucleophile accessibility but necessitate rigorous water exclusion to prevent hydrolysis. Protic solvents (e.g., ethanol) slow the reaction but improve regioselectivity by hydrogen-bonding the chloride leaving group.

Bases are essential for deprotonating tert-butylamine (pKa 10.4) but must avoid nucleophile degradation. Potassium carbonate in refluxing acetonitrile achieves 95% yield in 8 hours by balancing basicity and low nucleophilicity. Stronger bases (e.g., NaOH) induce β-elimination, forming glycidyl tert-butylamine (≤15% yield loss). Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enable biphasic reactions, accelerating substitution in water-toluene systems while maintaining 92% yield. Microwave irradiation in DMF reduces reaction times to 30 minutes but requires specialized equipment [1] [4] [9].

Table 4: Solvent/Base Impact on Displacement Reaction Efficiency

SolventBaseReaction Time (h)Yield (%)Impurity Profile
EthanolK₂CO₃1288<1% glycidyl amine
AcetonitrileK₂CO₃8952% chlorohydrin dimer
Toluene/H₂OBnEt₃N⁺Cl⁻/KOH6923% hydrolyzed diol
DMFNone (MW, 150°C)0.5895% N-dealkylation products

Acidification Techniques for Hydrochloride Salt Formation

Final hydrochloride salt formation dictates crystallinity, hygroscopicity, and stability. Controlled acidification in acetone emerges as the optimal method: dissolving levobunolol free base in acetone followed by anhydrous HCl gas bubbling yields 99.5% pure crystals with defined morphology (needles, 50–100 µm). This solvent minimizes hydrochloride solubility, enabling rapid crystallization that traps fewer solvent impurities.

Alternative methods include:

  • Isopropanol (IPA)-HCl: Yields larger plates (200–300 µm) but requires anti-solvent (diethyl ether) for complete precipitation, introducing flammability risks.
  • Ethyl acetate-HCl: Generates amorphous solids prone to caking during storage.Stoichiometric control is critical; excess HCl induces deliquescence, while deficiency leaves residual free base. Polymorph control is achieved by seeding with Form I crystals during acetone acidification, suppressing metastable Form II that converts exothermically during storage [1] [7] [8].

Table 5: Hydrochloride Salt Crystallization Methods

Acidification MethodCrystal MorphologyPurity (%)Critical Control Parameters
Acetone + HCl gasNeedles (50–100 µm)99.5H₂O <0.1%; seeding at 40°C
IPA + HCl/IPA concentratePlates (200–300 µm)98.8Ether/IPA ratio 3:1; slow cooling
Ethyl acetate + HCl gasAmorphous aggregates97.5Strict anhydrous conditions

Concluding Remarks

The synthesis of levobunolol hydrochloride exemplifies modern pharmaceutical process chemistry challenges—navigating chirality, regioselectivity, and crystallization control. Asymmetric catalysis and heterogenized acid catalysts provide efficient solutions for stereocenters and epoxide ring openings, while solvent-engineered substitutions and crystallization protocols ensure high-purity API formation. These methodologies highlight the industrial imperative to balance atom economy with robustness in cardiovascular and ophthalmic API manufacturing.

Properties

CAS Number

27912-14-7

Product Name

Levobunolol hydrochloride

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1

InChI Key

DNTDOBSIBZKFCP-YDALLXLXSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

AKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.